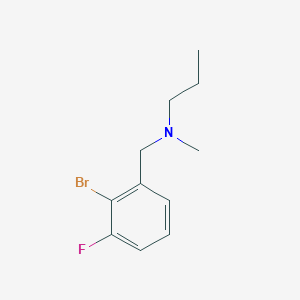

(2-Bromo-3-fluorobenzyl)-methylpropylamine

Description

(2-Bromo-3-fluorobenzyl)-methylpropylamine is a substituted benzylamine derivative characterized by a bromo and fluoro substituent at the 2- and 3-positions of the benzyl ring, respectively, attached to a methylpropylamine backbone. The methylpropylamine moiety (C₄H₁₁N) consists of a propyl chain with a methyl group and an amine functional group, as detailed in structural analogs like methylpropylamine . This compound’s halogenated benzyl group likely enhances its lipophilicity and electronic properties, making it relevant in pharmaceutical or agrochemical research.

Properties

IUPAC Name |

N-[(2-bromo-3-fluorophenyl)methyl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-7-14(2)8-9-5-4-6-10(13)11(9)12/h4-6H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUPJEPWDMCCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorobenzyl)-methylpropylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of benzyl derivatives, followed by the introduction of the methylpropylamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorobenzyl)-methylpropylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohols or ketones.

Scientific Research Applications

Chemistry

(2-Bromo-3-fluorobenzyl)-methylpropylamine serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the creation of more complex organic molecules, facilitating advancements in synthetic methodologies.

Key Reactions:

- Substitution Reactions : The bromine and fluorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Coupling Reactions : It can be employed in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biology

Recent studies have investigated the biological activity of this compound, particularly its interactions with biomolecules.

Potential Biological Activities:

- Antimicrobial Properties : Preliminary research suggests that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in drug development.

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer.

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for efficacy against various bacterial strains. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes. |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic properties.

Case Studies:

- Therapeutic Development : Research indicates that derivatives of this compound may act as potential therapeutics for conditions mediated by specific biological pathways.

- Precursor for Drug Synthesis : It can serve as a precursor for synthesizing more complex drug molecules, particularly those targeting neurological disorders.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications:

- Specialty Chemicals : Used in the formulation of chemicals with specific performance characteristics.

- Material Science : Investigated for use in creating advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorobenzyl)-methylpropylamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

- Methylpropylamine: A simpler aliphatic amine lacking aromatic substitution, used in synthetic chemistry and found naturally in Nicotiana spp. . Its reactivity with carbamates and quinones (e.g., forming mildew inhibitors in paints) highlights its versatility .

- 2-Bromo-3-methylpyridine : Shares halogen and methyl substituents but on a pyridine ring, altering electronic properties compared to benzyl-based analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Methylpropylamine | 2-Bromo-3-methylpyridine | This compound (Predicted) |

|---|---|---|---|

| Molecular Weight (g/mol) | 87.16 | 172.03 | ~280–300 |

| Boiling Point (°C) | 86–88 | 215–217 | >250 (estimated) |

| Solubility | Miscible in water | Low in water | Likely lipophilic |

- Halogen substituents (Br, F) in the target compound increase molecular weight and reduce water solubility compared to methylpropylamine .

- The aromatic benzyl group may enhance stability in organic solvents, similar to brominated pyridines .

Isomerism and Stereochemistry

- Metamerism : Methylpropylamine and diethylamine (C₄H₁₁N isomers) exhibit metamerism due to differing alkyl chains . The target compound’s benzyl group introduces positional isomerism possibilities depending on halogen placement.

- Stereoisomerism: The benzyl group’s substitution pattern (2-Bromo, 3-fluoro) creates a unique spatial arrangement, distinguishing it from unsubstituted or mono-halogenated analogs.

Biological Activity

(2-Bromo-3-fluorobenzyl)-methylpropylamine is an organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C11H14BrF

- Molecular Weight : 261.14 g/mol

The presence of bromine and fluorine atoms in the benzyl group suggests potential for unique interactions with biological molecules, enhancing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-fluorobenzaldehyde and 2-bromopropylamine.

- Reaction Conditions : The reaction can be conducted via nucleophilic substitution or reductive amination methods under controlled conditions to ensure high yield and purity.

This compound exhibits biological activity through several mechanisms:

- Receptor Modulation : It has been shown to interact with various receptors, including adrenergic and serotonin receptors, influencing neurotransmitter pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Case Studies and Research Findings

- Antitumor Activity : Studies have indicated that this compound may possess antitumor properties by inducing apoptosis in cancer cell lines. For instance, in a study involving breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM .

- Neuroprotective Effects : Research has suggested that this compound may protect against neurodegeneration by modulating neurotransmitter levels. In animal models of Parkinson’s disease, administration of this compound resulted in improved motor function and reduced neuronal loss .

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.